molecular formula C13H15NO3 B1343701 tert-Butyl 6-hydroxy-1H-indole-1-carboxylate CAS No. 898746-82-2

tert-Butyl 6-hydroxy-1H-indole-1-carboxylate

Cat. No.: B1343701
CAS No.: 898746-82-2
M. Wt: 233.26 g/mol
InChI Key: SIBDMWFBALQFSL-UHFFFAOYSA-N
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Description

tert-Butyl 6-hydroxy-1H-indole-1-carboxylate ( 898746-82-2) is a high-purity chemical reagent with a molecular formula of C13H15NO3 and a molecular weight of 233.26 g/mol . This compound features an indole ring system protected by a tert-butoxycarbonyl (Boc) group, a common strategy in organic and medicinal chemistry to modulate reactivity and solubility . The Boc group is widely used in the protection of indole nitrogen atoms during multi-step synthetic processes, enabling the development of more complex molecular architectures . Indole derivatives are recognized as privileged structures in drug discovery due to their presence in a wide range of biologically active molecules. They are frequently investigated for their potential as dopamine receptor agonists, particularly in the development of novel therapies for central nervous system disorders such as Parkinson's disease . Furthermore, the indole scaffold is well-known for its antioxidant properties, making it a valuable building block in the design of multifunctional therapeutic agents . Researchers value this compound as a key synthetic intermediate for further functionalization and incorporation into larger, target-oriented molecules. Safety and Handling: This product is classified with the signal word "Warning" and may cause skin irritation (H317) or be harmful if swallowed (H302) . Storage: For prolonged stability, the product should be stored sealed in a dry environment at 2-8°C . Disclaimer: This product is intended for research purposes and laboratory use only. It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

IUPAC Name

tert-butyl 6-hydroxyindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-13(2,3)17-12(16)14-7-6-9-4-5-10(15)8-11(9)14/h4-8,15H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIBDMWFBALQFSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC2=C1C=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80646566
Record name tert-Butyl 6-hydroxy-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80646566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898746-82-2
Record name 1,1-Dimethylethyl 6-hydroxy-1H-indole-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898746-82-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 6-hydroxy-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80646566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Hydroxylation of Indole Precursors

The 6-hydroxy substituent is introduced by selective hydroxylation of the indole ring. Common methods include:

For example, 6-bromoindole derivatives can be converted to 6-hydroxyindole via palladium-catalyzed hydroxylation or nucleophilic substitution followed by deprotection.

Protection of Indole Nitrogen with tert-Butyl Carbamate

The indole nitrogen is protected by reaction with tert-butyl chloroformate in the presence of a base such as triethylamine. This reaction proceeds under anhydrous conditions to avoid hydrolysis of the chloroformate reagent.

  • Reaction conditions: Typically carried out in an aprotic solvent like dichloromethane at 0 °C to room temperature.
  • Purification: The product is purified by recrystallization or silica gel column chromatography using hexane/ethyl acetate gradients.

This step yields this compound with high selectivity and purity.

Detailed Reaction Conditions and Optimization

Step Reagents & Conditions Notes Yield (%)
Hydroxylation 6-bromoindole, Pd catalyst, base, H2O/solvent Selective hydroxylation at 6-position 70-85
Protection tert-butyl chloroformate, triethylamine, DCM, 0 °C to RT Anhydrous conditions critical 80-90
  • Catalysts: Palladium complexes (e.g., Pd(PPh3)4) are effective for hydroxylation.
  • Bases: Triethylamine or DIPEA neutralize HCl formed during carbamate formation.
  • Solvents: Dichloromethane or THF preferred for carbamate protection.

Optimization involves controlling temperature and reagent stoichiometry to minimize side reactions such as over-oxidation or carbamate hydrolysis.

Purification Techniques

  • Column Chromatography: Silica gel with hexane/ethyl acetate gradient (typically 1:1 to 3:1) is used to separate the product from impurities.
  • Recrystallization: From solvents like dichloromethane/ether mixtures to improve purity.
  • Analytical Monitoring: Thin-layer chromatography (TLC) with Rf values around 0.3–0.5 in hexane/ethyl acetate systems.

Characterization Data (Indicative)

Technique Key Observations
¹H NMR tert-Butyl singlet ~1.4–1.5 ppm; aromatic protons 6.5–7.5 ppm; hydroxy proton broad singlet ~5–6 ppm
¹³C NMR tert-butyl carbons ~28–30 ppm; carbonyl carbon ~155–160 ppm; aromatic carbons 110–140 ppm
IR Spectroscopy Broad O–H stretch 3200–3400 cm⁻¹; C=O stretch near 1700 cm⁻¹
Mass Spectrometry Molecular ion peak consistent with C14H17NO3 (approx. 247 g/mol)

Industrial and Research Scale Considerations

  • Continuous flow reactors can be employed for the carbamate protection step to improve yield and reproducibility.
  • Automated systems allow precise control of temperature and reagent addition, reducing side products.
  • The compound serves as an intermediate in pharmaceutical synthesis, requiring high purity and reproducibility.

Summary Table of Preparation Methods

Preparation Step Methodology Key Reagents/Conditions Advantages Challenges
Hydroxylation Pd-catalyzed hydroxylation or nucleophilic substitution Pd catalyst, base, aqueous solvent Selective functionalization Requires careful control to avoid over-oxidation
Nitrogen Protection Carbamate formation with tert-butyl chloroformate tert-butyl chloroformate, base, DCM High selectivity, stable product Sensitive to moisture, requires anhydrous conditions
Purification Column chromatography, recrystallization Silica gel, hexane/ethyl acetate High purity achievable Time-consuming, solvent use

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : tert-Butyl 6-hydroxy-1H-indole-1-carboxylate can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form quinonoid structures or other oxidized derivatives.

  • Reduction: : Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.

  • Substitution: : Electrophilic substitution reactions are common for indole derivatives. Halogenation, nitration, and sulfonation can be achieved using appropriate reagents under controlled conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic media.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid, and other electrophiles.

Major Products

    Oxidation: Quinonoid derivatives, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Halogenated, nitrated, or sulfonated indole derivatives.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as building blocks in the synthesis of more complex molecules.

    Catalysis: Indole derivatives can act as ligands in catalytic reactions.

Biology

    Enzyme Inhibitors: Potential inhibitors of enzymes involved in various biological pathways.

    Receptor Modulators: Can modulate the activity of receptors in the nervous system.

Medicine

    Drug Development: Indole derivatives are explored for their potential as anticancer, antiviral, and anti-inflammatory agents.

    Diagnostics: Used in the development of diagnostic tools and imaging agents.

Industry

    Agrochemicals: Used in the synthesis of pesticides and herbicides.

    Materials Science: Indole derivatives are used in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism by which tert-Butyl 6-hydroxy-1H-indole-1-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The hydroxyl group can form hydrogen bonds, while the indole ring can participate in π-π interactions, influencing molecular recognition and binding.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of tert-butyl indole carboxylates arises from variations in substituents at the 3-, 4-, 6-, and 7-positions of the indole ring. Below is a comparative analysis of tert-Butyl 6-hydroxy-1H-indole-1-carboxylate with key analogues:

Structural and Chemical Properties

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties
This compound 6-OH C₁₃H₁₅NO₃ 233.27 Polar due to -OH; participates in hydrogen bonding
tert-Butyl 6-amino-1H-indole-1-carboxylate 6-NH₂ C₁₃H₁₆N₂O₂ 248.28 Increased polarity; potential for nucleophilic reactions
tert-Butyl 6-(hydroxymethyl)-1H-indole-1-carboxylate 6-CH₂OH C₁₄H₁₇NO₃ 247.29 Enhanced hydrophilicity; versatile for conjugation
tert-Butyl 6-bromo-1H-indole-1-carboxylate 6-Br C₁₃H₁₄BrNO₂ 308.17 High lipophilicity; used in cross-coupling reactions
tert-Butyl 6-fluoro-3-formyl-1H-indole-1-carboxylate 6-F, 3-CHO C₁₄H₁₄FNO₃ 263.27 Electrophilic formyl group; fluorination improves metabolic stability
tert-Butyl 6-(chloromethyl)-1H-indole-1-carboxylate 6-CH₂Cl C₁₄H₁₆ClNO₂ 265.74 Reactive chloromethyl group; used in alkylation reactions

Functional Differences

  • Hydroxyl vs. Amino Groups: The hydroxyl group in the parent compound enables hydrogen bonding and sulfonation (e.g., mesylation in ), whereas the amino group in tert-Butyl 6-amino-1H-indole-1-carboxylate facilitates nucleophilic substitutions or diazotization .
  • Halogenated Derivatives : Bromo and fluoro substituents increase lipophilicity, enhancing membrane permeability in drug candidates. For example, tert-Butyl 6-bromo-1H-indole-1-carboxylate is a precursor for Suzuki-Miyaura coupling , while the fluoro analogue improves resistance to oxidative metabolism .
  • Hydroxymethyl and Chloromethyl Groups : These substituents offer sites for further derivatization. The hydroxymethyl group is pivotal in prodrug design, whereas the chloromethyl group is reactive in alkylation or nucleophilic displacement .

Biological Activity

tert-Butyl 6-hydroxy-1H-indole-1-carboxylate is a notable compound within the indole family, recognized for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

Chemical Formula : C13H15NO3
Molecular Weight : Approximately 233.27 g/mol
Appearance : White solid, soluble in organic solvents
Functional Groups : Contains a tert-butyl group and a hydroxy group at the 6-position of the indole structure.

The presence of the tert-butyl group enhances the compound's lipophilicity and stability, making it an attractive candidate for various biological applications.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit certain cytochrome P450 enzymes, which play a crucial role in drug metabolism and pharmacokinetics.
  • Receptor Modulation : It can modulate the activity of various receptors, influencing multiple biochemical pathways.
  • Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with enzymes or receptors, affecting their activity.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Demonstrated effectiveness against various bacterial strains.
  • Anticancer Properties : Exhibits potential in inhibiting cancer cell proliferation through apoptosis induction.
  • Anti-inflammatory Effects : Shown to reduce inflammation markers in vitro and in vivo models.
  • Antioxidant Activity : Capable of scavenging free radicals, contributing to cellular protection.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInhibits proliferation of cancer cells; induces apoptosis
Anti-inflammatoryReduces levels of pro-inflammatory cytokines
AntioxidantScavenges free radicals; protects cellular integrity

Selected Research Findings

  • Anticancer Activity : A study demonstrated that this compound significantly reduced the viability of human cancer cell lines through mitochondrial pathway activation leading to apoptosis.
  • Enzyme Interaction Studies : Investigations revealed that the compound inhibits cytochrome P450 enzymes, which could alter the pharmacokinetics of co-administered drugs.
  • Inflammation Model : In an animal model of inflammation, administration of this compound resulted in a marked decrease in paw edema compared to control groups, suggesting its potential as an anti-inflammatory agent.

Q & A

Basic Research Questions

Q. What are the optimal conditions for introducing sulfonate groups at the 6-hydroxy position of tert-butyl 6-hydroxy-1H-indole-1-carboxylate?

  • Methodology : React with trifluoromethanesulfonic anhydride (TFAA) in dichloromethane using pyridine as a base (2.23 mmol base per 1 mmol substrate) at 0°C to room temperature. Purify via column chromatography (n-pentane:EtOAc = 50:1) to achieve 82% yield. Monitor reaction progress via TLC (Rf = 0.50 in n-pentane:EtOAc = 10:1) .
  • Table 1: Key Reaction Parameters

ParameterValue
Equivalents of TFAA1.1 eq
Pyridine (base)2.23 mmol
Temperature0°C → RT
Purification Solventn-pentane:EtOAc = 50:1
Yield82%

Q. How can the structure of tert-butyl 6-hydroxy-1H-indole-1-carboxylate derivatives be confirmed?

  • Methodology :

  • NMR Analysis : Use <sup>1</sup>H and <sup>13</sup>C NMR to verify substitution patterns (e.g., disappearance of the hydroxyl proton at δ 8–10 ppm post-derivatization).
  • X-ray Crystallography : Refine crystallographic data using SHELXL (e.g., anisotropic displacement parameters, hydrogen bonding networks) . Visualize molecular geometry with ORTEP-3, ensuring bond angles and distances align with expected values (e.g., C-O bond lengths: 1.36–1.42 Å) .

Q. What safety protocols are critical when handling tert-butyl 6-hydroxy-1H-indole-1-carboxylate?

  • Guidelines :

  • Store at –20°C in airtight containers to prevent degradation .
  • Use explosion-proof electrical equipment and grounded metal tools during transfers to mitigate static discharge risks .
  • Toxicity data is limited; default to PPE (nitrile gloves, goggles) and fume hoods for all manipulations .

Advanced Research Questions

Q. How can hydrogen bonding patterns in tert-butyl 6-hydroxy-1H-indole-1-carboxylate crystals be systematically analyzed?

  • Methodology : Apply graph set analysis (Etter’s formalism) to classify hydrogen bonds into motifs like D(2) (single donor-acceptor pair) or R2<sup>2</sup>(8) (eight-membered rings). Use SHELXL-refined crystallographic data to measure donor-acceptor distances (2.65–2.80 Å) and angles (165–175°) . For example, hydroxyl groups may form infinite chains ( C(4) ) via O-H···O interactions .

Q. What computational methods are effective for studying the conformational stability of the tert-butyl group in this compound?

  • Methodology : Perform DFT calculations (e.g., B3LYP/6-31G*) with explicit solvent models (e.g., water or DMSO) to account for solvation effects. Compare axial vs. equatorial conformers; explicit solvent inclusion is critical, as gas-phase calculations erroneously favor axial conformers .

Q. How can experimental design methodologies improve synthesis efficiency?

  • Methodology : Use a central composite design (CCD) to optimize variables like equivalents of triflating agent (1.0–1.2 eq) and reaction time (2–4 hours). Analyze via ANOVA to identify significant factors (p < 0.05). For example, a 2<sup>2</sup> factorial design revealed that excess TFAA (1.2 eq) increases yield by 12% but requires stricter temperature control to suppress side reactions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 6-hydroxy-1H-indole-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 6-hydroxy-1H-indole-1-carboxylate

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